N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide is a sulfonamide derivative featuring a bifuran-methyl group attached to the sulfonamide nitrogen and a 2-bromophenyl substituent. The compound’s structure combines the electron-rich bifuran system with the sulfonamide pharmacophore, a motif widely explored for biological activities such as antimicrobial and enzyme inhibition . The presence of bromine on the benzene ring may enhance electrophilic reactivity or influence binding interactions in biological systems, as seen in related brominated sulfonamides .
Properties
IUPAC Name |
2-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4S/c16-12-4-1-2-6-15(12)22(18,19)17-10-11-7-8-14(21-11)13-5-3-9-20-13/h1-9,17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGZVJUQQJNZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with a bifuran derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The bromobenzenesulfonamide group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Aminobenzenesulfonamide derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, while the bromobenzenesulfonamide group can form covalent bonds with nucleophilic sites in proteins or enzymes. This dual interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamides with Heteroaromatic Rings
- Thiophene vs. Bifuran Systems: 5-Bromothiophene-2-sulfonamide () replaces the bifuran core with a thiophene ring. N-((5-Bromothiophen-2-yl)sulfonyl)acetamide () demonstrates the versatility of sulfonamide functionalization, where acetamide groups modulate solubility and bioavailability compared to the bifuran-methyl group in the target compound .
Bifuran-Containing Sulfonamides
- N-([2,2'-Bifuran]-5-ylmethyl)-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide (1m) ():
- Structural differences include a 4-methylbenzenesulfonamide group and a propargyl substituent. These modifications result in a lower melting point (84–86°C) compared to brominated analogs, likely due to reduced crystallinity from the propargyl group .
- The gold-catalyzed synthesis of 1m highlights a methodology that could be adapted for the target compound, emphasizing the role of transition-metal catalysis in constructing complex sulfonamides .
Brominated Aromatic Sulfonamides
- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide ():
- N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide ():
Non-Sulfonamide Bifuran Derivatives
- N-Hexyl-2,2'-bifuran-3,3'-dicarboximide (BFI-H) (): Replaces sulfonamide with a carboximide group, shifting applications from pharmaceuticals to materials science (e.g., organic semiconductors). The hexyl chain enhances solubility in nonpolar solvents, a contrast to the polar sulfonamide group .
- Poly-N-(2-octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide ():
Data Tables
Table 1: Physical Properties of Selected Compounds
Table 2: Structural and Functional Comparisons
Research Findings and Discussion
- Synthetic Efficiency : Gold catalysis () offers advantages for constructing bifuran-sulfonamide hybrids, though traditional methods like chlorosulfonation () remain relevant for simpler analogs .
- Structural Insights : Crystallographic data for related compounds (e.g., ’s bicyclic sulfonamide) reveal how bulky substituents or fused rings affect molecular geometry and packing, which could guide optimization of the target compound .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzenesulfonamide is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by a bifuran moiety linked to a bromobenzenesulfonamide group. The compound is synthesized through the reaction of 2-bromobenzenesulfonyl chloride with a bifuran derivative under basic conditions, typically using triethylamine or pyridine as a base.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Specifically, it appears to target the Bcl-2 family proteins, which play critical roles in regulating cell survival and apoptosis. This interaction may lead to enhanced sensitivity of tumor cells to chemotherapeutic agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Bifuran Moiety : The bifuran structure allows for π-π stacking interactions with nucleophilic sites on proteins and enzymes, potentially altering their activity.
- Bromobenzenesulfonamide Group : This part of the molecule can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzymatic functions.
These dual interactions contribute to the compound's observed biological effects, including antimicrobial and anticancer activities .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 16 | Methicillin | 8 |
| Escherichia coli | 32 | Ciprofloxacin | 16 |
Case Study 2: Anticancer Activity
In another study focused on cancer biology, this compound was tested on various cancer cell lines. The compound demonstrated significant cytotoxic effects, particularly in leukemia and breast cancer cells. Flow cytometry analysis revealed that treatment with this compound led to increased levels of activated caspase-3 and annexin V staining, indicative of apoptosis.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | 70 |
| HL-60 (Leukemia) | 8 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
